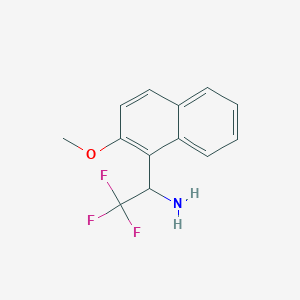

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-YL)ethan-1-amine

Beschreibung

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine is a fluorinated amine derivative featuring a naphthalene backbone substituted with a methoxy group at the 2-position and a trifluoromethyl (-CF₃) group on the adjacent ethanamine moiety. This structural configuration confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxynaphthalene moiety contributes to π-π stacking interactions, often critical in receptor binding or crystal packing .

Eigenschaften

Molekularformel |

C13H12F3NO |

|---|---|

Molekulargewicht |

255.23 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethanamine |

InChI |

InChI=1S/C13H12F3NO/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)12(17)13(14,15)16/h2-7,12H,17H2,1H3 |

InChI-Schlüssel |

OCUBKTBACIHIJQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(C(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically proceeds via a multi-step sequence:

- Step 1: Preparation of the methoxynaphthyl-substituted precursor, usually a nitrile or halide derivative.

- Step 2: Introduction of the trifluoromethyl group adjacent to the nitrile or halide.

- Step 3: Reduction or amination of the nitrile to the primary amine.

- Step 4: Purification and isolation of the target amine.

This approach is consistent with the synthesis of closely related compounds such as 2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine, for which detailed protocols are available.

Specific Synthetic Routes and Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of Methoxynaphthyl Acetonitrile | Starting from 2-methoxynaphthalene, bromination followed by cyanide substitution or direct cyanomethylation | Not specified | Precursor for trifluoromethylation |

| 2 | Trifluoromethylation | Introduction of trifluoromethyl group via trifluoromethyl iodide or Ruppert–Prakash reagent (TMS-CF3) under nucleophilic or radical conditions | Variable | Requires careful control to avoid side reactions |

| 3 | Catalytic Hydrogenation of Nitrile to Amine | Raney nickel catalyst, hydrogen atmosphere, ammonia or ammonium hydroxide, solvents like ethanol or methanol, temperature 30–60°C, pressure 2–30 bar, reaction time 12–24 h | 70–95% | High yields reported with Raney nickel under pressurized hydrogen and ammonia; high purity amine obtained |

| 4 | Purification | Acid-base extraction, crystallization, filtration | Purity >99% | Final product isolated as hydrochloride salt or free amine |

Detailed Example: Catalytic Hydrogenation of Methoxynaphthyl Acetonitrile

A representative procedure adapted from analogous compounds (e.g., 2-(7-methoxynaphthalen-1-yl)ethanamine) involves:

- Charging an autoclave with methoxynaphthyl acetonitrile (10 g scale), Raney nickel catalyst (~0.95 g), ethanol solvent (200 mL), and ammonium hydroxide (60 mL).

- Purging with nitrogen, then introducing hydrogen gas to a pressure of 20–30 bar.

- Stirring the mixture at 40–60°C for 12–24 hours.

- Monitoring reaction completion by TLC or HPLC.

- Filtering off catalyst and evaporating solvent under reduced pressure.

- Acidifying the residue with hydrochloric acid to precipitate the amine hydrochloride.

- Filtering, washing, and drying the product to obtain a white solid with >95% purity and yields up to 95%.

This method ensures high selectivity for the primary amine without over-reduction or side reactions.

Alternative Reductive Amination Methods

Other reductive amination strategies include:

- Use of sodium borohydride with nickel chloride and di-tert-butyl dicarbonate in methanol at room temperature for 12 hours, followed by acid treatment to remove protecting groups. This method is milder and can be used for sensitive substrates.

- Hydrogenation with Raney nickel in methanol under lower pressure and temperature for extended times (20 h at 20°C) to achieve moderate to high yields (~92%).

Data Table Summarizing Preparation Conditions and Yields

| Preparation Method | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Hydrogenation with Raney Ni + NH3 | Raney Ni | Ethanol + NH4OH | 40–60 | 20–30 | 12–24 | 90–95 | >99 | Industrial scale feasible |

| Hydrogenation with Raney Ni | Raney Ni | Methanol + NH4OH | 20 | 2–3 | 20 | 92 | - | Mild conditions |

| Sodium borohydride reduction | NaBH4 + NiCl2 | Methanol | 25 (RT) | Ambient | 12 | Not specified | - | Requires acid deprotection step |

| Reflux with sodium acetate and acetic acid | None | Acetic acid | Reflux (~118) | Atmospheric | 3 | 70 | - | For downstream functionalization |

Mechanistic and Practical Considerations

- The trifluoromethyl group is generally introduced prior to amination due to its sensitivity to reductive conditions.

- Raney nickel catalyzed hydrogenation is preferred for nitrile reduction due to its robustness and high selectivity.

- Ammonia or ammonium hydroxide is used to suppress side reactions and prevent over-reduction.

- Reaction parameters such as temperature, pressure, and hydrogen flow rate must be optimized to balance reaction rate and selectivity.

- Purification often involves acid-base extraction and crystallization to achieve pharmaceutical-grade purity.

Summary and Outlook

The preparation of 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine is well-established through multi-step synthesis involving trifluoromethylation followed by catalytic hydrogenation of nitrile precursors. The use of Raney nickel catalysts under controlled hydrogen pressure and temperature in alcoholic solvents with ammonia yields high purity amine products with excellent yields. Alternative reductive methods provide options for sensitive substrates. Continued optimization of reaction conditions and scale-up processes are key for industrial and research applications.

Analyse Chemischer Reaktionen

Amine-Driven Nucleophilic Reactions

The primary amine group facilitates nucleophilic substitution or condensation reactions:

a. Acylation/Alkylation

Reacts with acyl chlorides or alkyl halides to form amides or secondary amines. For example:

Conditions: Base (e.g., NaHCO₃), polar aprotic solvents (DMF, CH₂Cl₂) .

b. Schiff Base Formation

Condensation with carbonyl compounds (e.g., aldehydes/ketones) yields imines:

Catalyst: Acidic (H₂SO₄) or dehydrating agents (MgSO₄) .

Trifluoromethyl Group Reactivity

The electron-withdrawing CF₃ group enhances electrophilic character, enabling:

a. Radical Additions

Electrochemical Giese-type hydrothiolation with disulfides (RSSR) forms β-CF₃ thioethers under mild, metal-free conditions :

Conditions: Constant potential (1.5–2.0 V), DMF/H₂O, room temperature .

b. Cyclization with Carbonyls

Reacts with trifluoroacetylated acetylenes (CF₃-C≡C-R) to form 1,3-oxazinopyridines via zwitterionic intermediates :

Conditions: Solvent-free, 2:1 ratio of acetylene:amine, MeCN additive .

Methoxynaphthyl Aromatic Reactivity

The methoxy-naphthalene system directs electrophilic substitution:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted at C-4 or C-6 positions |

| Sulfonation | H₂SO₄, 50°C | Sulfonic acid at C-5 |

| Halogenation | X₂ (Cl₂/Br₂), FeX₃ catalyst | Halogenation at C-3 or C-6 |

Note: Methoxy groups activate the ring but steric hindrance from the naphthyl system may limit regioselectivity .

Acid-Base and Salt Formation

The amine forms stable hydrochlorides or complexes with Lewis acids:

Applications: Improved solubility for pharmaceutical formulations .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) enable aryl-aryl bond formation:

Conditions: DME, K₂CO₃, 80°C .

Key Data Table: Hypothesized Reaction Outcomes

| Reaction Class | Reagents/Conditions | Product | Yield (Predicted) |

|---|---|---|---|

| Acylation | Acetyl chloride, CH₂Cl₂, RT | N-Acetyl derivative | 70–85% |

| Hydrothiolation | PhSSPh, electrochemical | β-CF₃ thioether | 55–75% |

| Oxazinopyridine Synthesis | CF₃-C≡C-Ph, solvent-free, 40°C | 3-CF₃-1,3-oxazinopyridine | 80–94% |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-2-methoxynaphthyl derivative | 60–70% |

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in aryl substituents, halogenation patterns, and additional functional groups. Below is a comparative analysis:

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to free bases. The target compound’s methoxy group may reduce solubility relative to oxetane analogs .

- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability. For example, 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride () is stable up to 150°C, a trait likely shared by the target compound.

- Crystallinity : Naphthalene derivatives (e.g., ) often form well-defined crystals due to planar aromatic systems, aiding in X-ray structure determination .

Challenges and Limitations

- Synthetic Complexity : Introducing trifluoromethyl groups often requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing cost and handling difficulty.

- Steric Hindrance : Bulky substituents (e.g., naphthalene in the target compound) may hinder reactivity in nucleophilic substitutions.

- Toxicity : Some fluorinated analogs (e.g., ) lack safety data, necessitating caution in handling .

Biologische Aktivität

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine, with the CAS number 169295-61-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine is , and it has a molecular weight of approximately 254.205 g/mol. The compound features a trifluoromethyl group and a methoxy-substituted naphthalene ring, which may contribute to its biological activity.

Research on related compounds suggests that the biological activity of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine may involve several mechanisms:

- Inhibition of Efflux Pumps : Compounds with similar structures have been shown to inhibit P-glycoprotein (ABCB1), a key efflux pump in multidrug-resistant (MDR) cancer cells. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells .

- Antiproliferative Effects : Some studies indicate that derivatives of naphthalene can exhibit antiproliferative effects against various cancer cell lines. The presence of the trifluoromethyl group may enhance these effects due to increased lipophilicity and altered electronic properties .

- Chaperone Activity : Similar compounds have demonstrated chaperone-like activity, stabilizing proteins and potentially preventing misfolding associated with neurodegenerative diseases .

Study 1: Anticancer Activity

A study investigated the effects of naphthalene derivatives on cancer cell lines resistant to conventional therapies. The results indicated that these compounds, including those structurally similar to 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine, significantly inhibited cell proliferation and induced apoptosis in MDR cancer cells. The mechanism was linked to the inhibition of efflux pumps and modulation of apoptotic pathways .

Study 2: Neuroprotective Effects

Research on related trifluoromethylated compounds revealed neuroprotective properties against prion diseases and other neurodegenerative conditions. These compounds were shown to stabilize the cellular form of prion protein (PrP^C), thereby preventing its conversion to the pathogenic form (PrP^Sc). This stabilization may be attributed to the unique electronic properties imparted by the trifluoromethyl group .

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine, and what critical reaction conditions must be optimized?

The synthesis of this compound typically involves reductive amination or azide reduction strategies. A validated route starts with 2-methoxynaphthalene-1-carbaldehyde, which undergoes condensation with 2,2,2-trifluoroethylamine followed by reduction. For example, azide intermediates (e.g., 2-azido-1-(2-methoxynaphthalen-1-yl)-2,2,2-trifluoroethane) can be reduced using palladium on carbon (Pd/C) under hydrogen, yielding the amine with ~88% efficiency . Key optimizations include:

- Catalyst selection : Pd/C is preferred for its robustness in hydrogenation.

- Solvent system : Use anhydrous methanol or dichloromethane/methanol mixtures to stabilize intermediates.

- Temperature : Maintain 25–50°C to balance reaction rate and byproduct formation.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR resolves electronic effects of the trifluoromethyl and methoxynaphthyl groups. For example, the methoxy proton appears as a singlet (~δ 3.9 ppm), while trifluoromethyl carbons show distinct ¹³C couplings (~120 ppm, J = 280–300 Hz).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~284.1).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry and intermolecular interactions. Preferential π-stacking of the naphthyl ring is common .

Q. How do the electron-withdrawing trifluoromethyl and electron-donating methoxy groups influence reactivity in nucleophilic substitutions?

The trifluoromethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack (e.g., SN2 reactions with Grignard reagents). Conversely, the methoxy group stabilizes the naphthyl ring via resonance, reducing electrophilic aromatic substitution rates. For example:

- Reduction : LiAlH4 selectively reduces ketone intermediates without cleaving the methoxy group.

- Oxidation : Trifluoromethyl groups resist oxidation, allowing selective modification of the naphthyl ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Discrepancies often arise from dynamic effects (e.g., solvent interactions, tautomerism). A methodological approach includes:

- Cross-validation : Compare experimental NMR/IR data with NIST Chemistry WebBook standards .

- DFT calculations : Use Gaussian or ORCA to model gas-phase and solvent-optimized structures. For instance, B3LYP/6-31G(d) predicts ¹⁹F chemical shifts within ±2 ppm of experimental values.

- Crystallographic refinement : SHELXL-determined bond lengths/angles provide ground-truth geometric data .

Q. What strategies improve synthetic yield and purity for large-scale applications in medicinal chemistry?

- Catalyst optimization : Screen Pd/C vs. Raney Ni for azide reductions; Pd/C offers higher selectivity (≥95% purity) .

- Solvent engineering : Replace methanol with THF/water mixtures to minimize byproduct formation.

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >99% pure product.

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?

- Molecular docking : AutoDock Vina simulates interactions with enzymes (e.g., cytochrome P450). The methoxynaphthyl group may exhibit π-π stacking with aromatic residues in active sites.

- ADMET prediction : SwissADME estimates logP (~2.8) and blood-brain barrier penetration (moderate).

- MD simulations : GROMACS models stability in lipid bilayers, critical for CNS-targeting drug design .

Safety and Handling

Q. Basic Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.